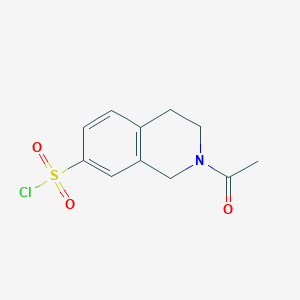

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

説明

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 201160-36-3) is a sulfonyl chloride derivative of the tetrahydroisoquinoline scaffold, featuring an acetyl group at position 2 and a reactive sulfonyl chloride moiety at position 6. This compound is primarily used in research settings as a versatile intermediate for synthesizing sulfonamide derivatives, which are critical in medicinal chemistry and drug discovery.

特性

IUPAC Name |

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULMLDROTQLKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504199 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-39-1 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sulfonation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

The key step in the synthesis is the introduction of the sulfonyl chloride group at the 7-position of the tetrahydroisoquinoline ring. This is typically achieved by treatment of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid .

Reaction:

2-Acetyl-1,2,3,4-tetrahydroisoquinoline + Chlorosulfonic acid → 2-Acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline (sulfonyl chloride intermediate)Conditions:

The reaction is carried out under controlled temperature to avoid decomposition, often at low temperature initially, followed by warming to room temperature or slight reflux.Mechanism:

Electrophilic aromatic substitution where the sulfonyl chloride group is introduced at the activated 7-position of the aromatic ring adjacent to the nitrogen atom.

This method is well-documented in patent literature and academic reports.

Purification and Isolation

Subsequent Functionalization (Optional)

- The sulfonyl chloride intermediate can be further reacted with nucleophiles such as anilines to form sulfonamides.

- Treatment with dilute mineral acids can be used to convert sulfonamides to other derivatives if needed.

Detailed Research Findings and Data

Experimental Procedure (From Literature)

Analytical Data

-

- Sulfonamide derivative: 232-233°C

- Sulfonamide hydrochloride salt: 216-217°C

-

- Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) confirm >99% purity.

Alternative Synthetic Approaches

Ion Exchange Resin Purification

- Alkali metal salts of sulfonamide derivatives can be prepared by passing solutions through cation exchange resins in sodium form, followed by concentration and trituration to isolate pure salts.

Summary Table of Preparation Methods

| Method Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0°C to RT, stirring | 2-Acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline | Key sulfonyl chloride intermediate |

| Ammonia Treatment | Ammonia (NH3) | Stirring, room temp | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | Intermediate for further derivatization |

| Acid Reflux | 10% HCl | Reflux 3.5 hr | Sulfonamide hydrochloride salt | High purity, isolated by recrystallization |

| Purification | Methanol, ether | Recrystallization | Pure sulfonamide derivatives | Confirmed by melting point and chromatography |

化学反応の分析

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to form more saturated compounds.

Acylation and Alkylation: The acetyl group can participate in further acylation or alkylation reactions to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Isoquinoline Derivatives: Formed by oxidation of the tetrahydroisoquinoline core.

科学的研究の応用

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S . It is a derivative of tetrahydroisoquinoline, a structure found in many natural and synthetic compounds with biological activities.

Scientific Research Applications

This compound is a versatile compound with applications spanning medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry

- It serves as an intermediate in synthesizing pharmacologically active compounds, including potential anticancer and neuroprotective agents. The tetrahydroisoquinoline scaffold is known for its neuroprotective properties, and analogous compounds have demonstrated efficacy in models of neurodegenerative diseases.

- It is used in the synthesis of imidosulfamide derivatives, which are useful as end-organ antagonists of slow reacting substance of anaphylaxis. These derivatives have potential in treating allergic conditions .

Organic Synthesis

- This compound is a building block for synthesizing complex molecules and developing new synthetic methodologies.

- It has been used to synthesize zwitter-ionic oligonucleotide derivatives. The zwitter-ionic character of the oligonucleotide derivatives synthesized using this compound is reflected in their varying mobility under conditions of denaturing PAGE.

Biological Studies

- It is used in studying enzyme inhibitors and receptor ligands because of its structural similarity to biologically active isoquinoline alkaloids.

作用機序

The mechanism of action of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is primarily related to its ability to act as a sulfonylating agent. The sulfonyl chloride group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds and potentially altering the function of enzymes or receptors . This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

類似化合物との比較

The following table summarizes key structural, physicochemical, and handling differences between the target compound and its closest analogs:

Key Findings from the Comparison

Substituent Effects on Reactivity and Stability

Trifluoroacetyl vs. Acetyl :

- The trifluoroacetyl analog (CAS 74291-57-9) exhibits stronger electron-withdrawing effects due to the fluorine atoms, likely increasing the electrophilicity of the sulfonyl chloride group compared to the acetylated target compound. This enhances its reactivity in nucleophilic substitution reactions .

- Storage requirements for the trifluoroacetyl derivative are stricter (inert atmosphere, refrigeration), suggesting greater sensitivity to moisture or oxidation .

Predicted physicochemical properties include a density of 1.446 g/cm³ and a high boiling point (529.1°C), indicating strong intermolecular interactions .

Positional Isomerism: The tetrahydroquinoline derivative (CAS 868964-04-9) differs in scaffold (quinoline vs. isoquinoline) and sulfonyl chloride position (6 vs. 7). This positional shift alters electronic distribution and steric accessibility, which may influence binding to biological targets .

Hazard Profiles

- The trifluoroacetyl compound (CAS 74291-57-9) is classified as corrosive (H314), necessitating stringent handling protocols. In contrast, hazards for other analogs are unspecified, possibly due to lower reactivity .

生物活性

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS No. 61563-39-1) is a derivative of tetrahydroisoquinoline, a structural motif that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique combination of acetyl and sulfonyl chloride functional groups, which enhance its reactivity and potential therapeutic applications. This article delves into the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H12ClNO3S

- Molecular Weight : 273.74 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with an acetyl group at the 2-position and a sulfonyl chloride at the 7-position.

The biological activity of this compound is largely attributed to its ability to act as a precursor in the synthesis of various biologically active compounds. Notably, it has been utilized in the development of zwitter-ionic oligonucleotide derivatives, which exhibit unique mobility properties under denaturing conditions .

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting that this compound may exhibit similar effects .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Analogous compounds have demonstrated efficacy in models of neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant activity. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Receptor Modulation

Certain derivatives of tetrahydroisoquinoline have been identified as modulators of dopamine receptors. Specifically, compounds with structural similarities to this compound have shown promising results in blocking dopamine D2 receptors, highlighting their potential in managing neuropsychiatric disorders .

Case Studies

- Dopamine D2 Receptor Blockade : A study involving disubstituted tetrahydroisoquinolines demonstrated significant dopamine D2 receptor-blocking activity with a favorable safety profile. These findings support the hypothesis that this compound may also possess similar receptor-modulating capabilities .

- Anticonvulsant Activity : In another investigation focusing on tetrahydroisoquinoline derivatives, specific compounds were found to exhibit anticonvulsant properties in animal models. This suggests that the target compound could be further explored for its potential in epilepsy treatment .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Antimicrobial | Base structure without modifications |

| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | Exhibits antioxidant properties |

| 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Anticonvulsant | Effective in seizure models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves multi-step functionalization of the tetrahydroisoquinoline core. A plausible route includes:

- Step 1 : Acetylation at the 2-position using acetic anhydride under basic conditions (e.g., pyridine).

- Step 2 : Sulfonylation at the 7-position via chlorosulfonic acid or sulfur trioxide in a controlled anhydrous environment to avoid hydrolysis of the sulfonyl chloride group.

- Critical factors : Temperature (<0°C for sulfonylation), solvent polarity (dichloromethane or DMF), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonating agent) .

- Validation : Monitor intermediates via TLC and characterize final products using /-NMR and HRMS to confirm regioselectivity and purity.

Q. How can researchers ensure the stability of the sulfonyl chloride group during storage and handling?

- Methodology :

- Storage : Use airtight, moisture-free containers under inert gas (argon/nitrogen) at –20°C.

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to ambient humidity.

- Stability testing : Perform periodic FT-IR analysis to detect hydrolysis (appearance of –SOH peaks at ~3400 cm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : -NMR to confirm acetyl proton resonance (~2.1–2.3 ppm) and sulfonyl chloride absence of splitting (singlet at ~3.5–4.0 ppm for tetrahydroisoquinoline protons).

- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and isotopic patterns consistent with sulfur/chlorine.

- FT-IR : Peaks at ~1370 cm (S=O stretching) and ~580 cm (C–S bond) .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Compare reaction rates with analogous compounds (e.g., 7-methoxy or 7-methylsulfonyl derivatives) using -NMR or HPLC to track displacement of the chloride.

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

- Key finding : The sulfonyl chloride group enhances electrophilicity at the 7-position, enabling efficient coupling with amines or thiols in drug-conjugation studies.

Q. What strategies mitigate competing side reactions (e.g., ring-opening or acetyl group migration) during derivatization?

- Methodology :

- Protecting groups : Temporarily protect the acetyl group with tert-butyldimethylsilyl (TBS) ethers during sulfonylation.

- Reaction optimization : Use milder bases (e.g., DIPEA instead of NaOH) and lower temperatures (<40°C) to preserve the tetrahydroisoquinoline scaffold.

- Monitoring : Employ real-time LC-MS to detect intermediates and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Standardized assays : Replicate studies under identical conditions (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity).

- Purity validation : Ensure >95% purity via HPLC and confirm absence of residual solvents (GC-MS).

- Structure-activity relationship (SAR) : Synthesize and test analogs (e.g., 7-sulfonamide derivatives) to isolate contributions of specific functional groups .

Q. What computational models predict the compound’s solubility and membrane permeability for drug discovery?

- Methodology :

- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients.

- MD simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict passive diffusion.

- Experimental validation : Compare predicted vs. measured solubility in PBS (pH 7.4) and octanol-water systems .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for sulfonyl chloride-containing tetrahydroisoquinolines?

- Root cause : Discrepancies often arise from differences in:

- Synthetic routes : Residual acidic/byproduct traces in crude preparations accelerate hydrolysis.

- Analytical methods : HPLC vs. -NMR may yield conflicting purity assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。